An In-depth Technical Guide to the Physical Properties of 3-chloro-N-(2,5-dimethylphenyl)propanamide
An In-depth Technical Guide to the Physical Properties of 3-chloro-N-(2,5-dimethylphenyl)propanamide
Introduction
3-chloro-N-(2,5-dimethylphenyl)propanamide is a chemical compound belonging to the amide family. Specifically, it is a substituted propanamide with a chloro group on the propyl chain and a 2,5-dimethylphenyl group attached to the nitrogen atom. Amides are a crucial class of organic compounds, forming the backbone of proteins and finding widespread use in the pharmaceutical and polymer industries. Understanding the physical properties of a specific amide like 3-chloro-N-(2,5-dimethylphenyl)propanamide is fundamental for its application in research and development, particularly in areas like drug discovery, where properties such as solubility and melting point can significantly influence a compound's viability. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, alongside the experimental methodologies for their determination, tailored for researchers, scientists, and drug development professionals.
Compound Identification
Correctly identifying a chemical compound is the first step in any scientific investigation. The following section details the key identifiers for 3-chloro-N-(2,5-dimethylphenyl)propanamide.
Chemical Structure:
Caption: Chemical structure of 3-chloro-N-(2,5-dimethylphenyl)propanamide.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-N-(2,5-dimethylphenyl)propanamide | AiFChem[1] |
| CAS Number | 39494-07-0 | AiFChem[1] |
| Molecular Formula | C₁₁H₁₄ClNO | AiFChem[1] |
| Molecular Weight | 211.69 g/mol | AiFChem[1] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are critical for its handling, formulation, and mechanism of action in biological systems.
While specific experimental data for 3-chloro-N-(2,5-dimethylphenyl)propanamide is not widely published, we can infer its likely properties based on its structure and data from similar compounds.
| Property | Predicted/Typical Value | Significance in Research and Drug Development |
| Melting Point | Crystalline solid with a distinct melting range. | Purity assessment and stability at different temperatures. |
| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Not typically relevant for a solid compound of this nature. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, dimethyl sulfoxide), limited solubility in water.[2] | Crucial for designing experimental conditions, formulation, and understanding bioavailability. |
| Appearance | Likely a white to off-white crystalline solid. | Basic quality control and handling. |
In-depth Look at Solubility
The solubility of a compound is a key determinant of its utility in both chemical reactions and biological systems. The structure of 3-chloro-N-(2,5-dimethylphenyl)propanamide, with its relatively large nonpolar aromatic and alkyl portions, suggests that it will be sparingly soluble in water. The polar amide group can engage in hydrogen bonding, but this is likely insufficient to overcome the hydrophobicity of the rest of the molecule. In contrast, its solubility is expected to be good in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, which can solvate the nonpolar regions of the molecule. For drug development purposes, poor aqueous solubility can be a major hurdle, affecting absorption and bioavailability.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. Based on the structure of 3-chloro-N-(2,5-dimethylphenyl)propanamide, the following spectral characteristics are expected.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.[3] For 3-chloro-N-(2,5-dimethylphenyl)propanamide, the key expected absorption bands are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3300 - 3500 (single, sharp peak) | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=O (Amide I band) | 1630 - 1680 (strong) | Stretch |
| N-H (Amide II band) | 1510 - 1570 | Bend |
| C-Cl | 600 - 800 | Stretch |
The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and a single peak around 3300 cm⁻¹ for the N-H stretch would be characteristic of a secondary amide.[4] The C-Cl stretch is generally found in the fingerprint region and can be harder to assign definitively.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H-NMR (Proton NMR):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 7.5 - 8.5 | Singlet (broad) | 1H |
| Aromatic H's | 7.0 - 7.5 | Multiplets | 3H |
| -CH₂-Cl | ~3.8 | Triplet | 2H |
| -CO-CH₂- | ~2.8 | Triplet | 2H |
| Ar-CH₃ (x2) | 2.2 - 2.5 | Singlets | 6H |
The aromatic region would show a complex splitting pattern due to the substitution on the ring.[6] The two methylene groups (-CH₂-) will appear as triplets due to coupling with each other.
¹³C-NMR (Carbon NMR):
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 170 - 175 |
| Aromatic C's | 120 - 140 |
| C-Cl | ~40 |
| C-CO | ~35 |
| Ar-CH₃ | ~20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.[7] For 3-chloro-N-(2,5-dimethylphenyl)propanamide, the key features to look for are:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (211.69).
-
Isotope Peak (M+2): Due to the presence of the chlorine-37 isotope, there will be a smaller peak at M+2 (m/z ≈ 213) with an intensity of about one-third of the M⁺ peak.[8] This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation Pattern: Common fragmentation would involve the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the alkyl chain.
Experimental Methodologies
The following section provides standardized protocols for the determination of the key physical properties of a solid organic compound like 3-chloro-N-(2,5-dimethylphenyl)propanamide.
Workflow for Physical Property Determination
Caption: General workflow for the determination of physical properties of a synthesized compound.
Protocol for Melting Point Determination
The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar).[9]
-
Capillary tubes (sealed at one end).[10]
-
Spatula.
-
Mortar and pestle (if the sample is not a fine powder).
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat until the sample is approximately 2-3 mm high.[9][11]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[12]
-
Heat the sample rapidly to about 20°C below the expected melting point.[12]
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Repeat: For accuracy, perform at least two measurements. Use a fresh capillary tube for each determination.[10][12]
Trustworthiness of the Protocol: This protocol is self-validating. A sharp melting range is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities. By comparing the experimentally determined melting point to a known value (if available), the identity of the compound can be supported.
Conclusion
References
-
ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... - ResearchGate. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29). Available at: [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025-08-06). Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022-04-07). Available at: [Link]
-
Halogenated Organic Compounds | Spectroscopy Online. (2023-09-01). Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed. Available at: [Link]
-
Melting point determination. Available at: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025-08-05). Available at: [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. (2023-03-16). Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020-01-01). Available at: [Link]
-
experiment (1) determination of melting points. (2021-09-19). Available at: [Link]
-
mass spectra - the M+2 peak - Chemguide. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. Available at: [Link]
-
10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020-04-24). Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Mass Spectrometry - MSU chemistry. Available at: [Link]
-
Determination of Melting Point - Wired Chemist. Available at: [Link]
-
3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc. (2025-09-10). Available at: [Link]
-
CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc. (2025-08-20). Available at: [Link]
-
3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem - NIH. Available at: [Link]
-
3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. Available at: [Link]
-
3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem. Available at: [Link]
-
3-Chloro-1-(2,5-dimethylphenyl)propan-1-one - PubChem. Available at: [Link]
Sources
- 1. 39494-07-0 | 3-Chloro-N-(2,5-dimethylphenyl)propanamide - AiFChem [aifchem.com]
- 2. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. davjalandhar.com [davjalandhar.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
